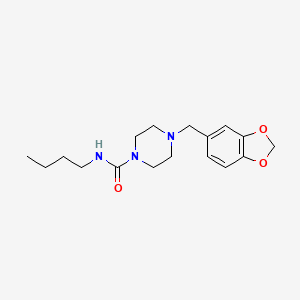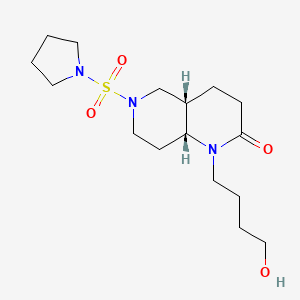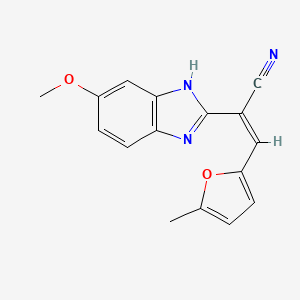
4-ethoxy-N-(1H-indazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(1H-indazol-5-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of 4-ethoxy-N-(1H-indazol-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with 1H-indazole-5-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-ethoxy-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzamide moiety using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ethoxy-N-(1H-indazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are studied for their potential therapeutic properties.
Biology: This compound is investigated for its biological activity, including its potential as an anticancer agent due to its ability to inhibit certain enzymes and signaling pathways.
Medicine: Research is ongoing to explore its use in the development of new drugs for treating various diseases, including cancer, inflammation, and bacterial infections.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it may modulate signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and metabolism .
Comparison with Similar Compounds
4-ethoxy-N-(1H-indazol-5-yl)benzamide can be compared with other indazole derivatives, such as:
1H-indazole-5-carboxamide: Similar in structure but lacks the ethoxy group, which may result in different biological activity and chemical reactivity.
4-methoxy-N-(1H-indazol-5-yl)benzamide: Similar but with a methoxy group instead of an ethoxy group, potentially affecting its solubility and interaction with molecular targets.
N-(1H-indazol-5-yl)benzamide: Lacks both the ethoxy and methoxy groups, which may influence its pharmacokinetic properties and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-14-6-3-11(4-7-14)16(20)18-13-5-8-15-12(9-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZKDTYLJOHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,3aR*,7aR*)-1-isonicotinoyl-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5260329.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5260341.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-oxo-2-(propylamino)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5260347.png)
![2-{[4-(Piperidin-1-ylmethyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B5260355.png)
![(3S)-1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidin-3-ol](/img/structure/B5260359.png)


![3-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5260376.png)


![2-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5260397.png)
![METHYL 4-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5260407.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-methoxy-2-methylbenzamide](/img/structure/B5260426.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5260433.png)
